3-Vinyl-4H-1,2-dithiin is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 144.26 g/mol. Its Chemical Abstracts Service number is 62488-53-3. This compound is classified under the category of vinyldithiins, which are known for their potential biological activities, including antimicrobial properties and other therapeutic applications.
3-Vinyl-4H-1,2-dithiin is primarily derived from garlic (Allium sativum) and other allium species. It can be synthesized through various methods, particularly involving the transformation of allicin, a well-known compound found in garlic. The synthesis processes often utilize different organic solvents and conditions to optimize yield and purity.
This compound falls under the broader category of organosulfur compounds, specifically within the subcategory of dithiins. Dithiins are characterized by their unique sulfur-sulfur bonds and have been studied for their chemical reactivity and biological significance.
The synthesis of 3-vinyl-4H-1,2-dithiin can be achieved through several methods:
The optimization of synthesis conditions, such as temperature and reaction time, is crucial for maximizing yields. For example, optimal conditions for synthesizing related compounds have been identified at specific temperatures and times .
3-Vinyl-4H-1,2-dithiin participates in various chemical reactions typical of organosulfur compounds:
The kinetics of these reactions can vary significantly based on the method employed (microwave vs. conventional), with microwave-assisted reactions typically exhibiting faster kinetics due to enhanced energy input .
The mechanism through which 3-vinyl-4H-1,2-dithiin exerts its biological effects is not fully elucidated but is believed to involve:
Experimental studies have indicated that derivatives of dithiin compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
3-Vinyl-4H-1,2-dithiin is typically a yellowish liquid or solid at room temperature with a characteristic odor associated with garlic.
Key chemical properties include:
Relevant analyses often employ techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for characterization .
3-Vinyl-4H-1,2-dithiin has several notable applications in scientific research:
3-Vinyl-4H-1,2-dithiin (Chemical Formula: C₆H₈S₂) is a cyclic organosulfur compound characterized by a six-membered ring containing two sulfur atoms at positions 1 and 2, an unsaturated vinyl group (–CH=CH₂) at position 3, and a double bond between C5-C6. Its systematic IUPAC name is 3-ethenyl-3,4-dihydro-1,2-dithiine, reflecting the ethenyl substituent and partial saturation of the dithiin ring [3] [10]. The ring structure adopts a non-planar conformation due to the spatial orientation of the sulfur atoms and the exocyclic vinyl group. Key identifiers include:
Table 1: Physicochemical Properties of 3-Vinyl-4H-1,2-dithiin [3] [5] [6]
Property | Value | Method/Prediction |
---|---|---|
Molecular Weight | 144.26 g/mol | Calculated |
Boiling Point | 199.9 ± 40.0 °C | Predicted |
Density | 1.206 ± 0.06 g/cm³ | Predicted |
LogP (Partition Coefficient) | 2.35 | ChemAxon |
Water Solubility | 122 mg/L at 25°C | Estimated |
Refractivity | 43.57 m³·mol⁻¹ | ALOGPS |
The discovery of 3-vinyl-4H-1,2-dithiin is intertwined with mid-20th-century research into garlic (Allium sativum) chemistry. Key milestones include:
3-Vinyl-4H-1,2-dithiin is a signature phytochemical in Allium species, with notable implications:
Table 2: Occurrence of 3-Vinyl-4H-1,2-dithiin in Natural Sources [2] [3] [9]
Source | Concentration Range | Extraction Method |
---|---|---|
Garlic (Allium sativum) | 0.34–10.65 ppm | Oil maceration |
Garlic bulb | Trace–4.5 mg/g* | Solvent extraction |
Mansoa alliacea | Detected (quant. unk.) | Ethanol extraction |
BARI-3 Garlic (Bangladesh) | High (isomer-specific)** | Lyophilization/GC-MS |
*From allicin precursor; **Isomer 2-vinyl-4H-1,3-dithiin predominates.
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